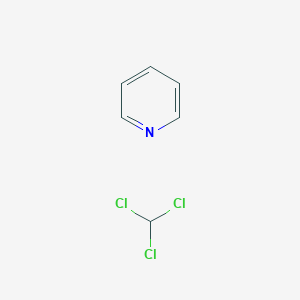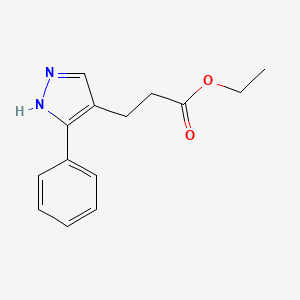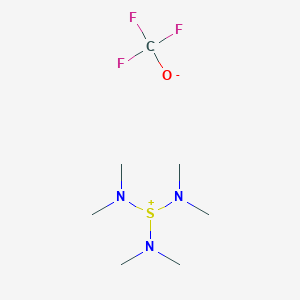
6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is a complex organic molecule that features a combination of imidazole, phenyl, benzyloxy, amino, and benzopyran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a strong base.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an amine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyloxy groups, leading to the formation of corresponding oxides and quinones.
Reduction: Reduction reactions can occur at the imidazole and benzopyran rings, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and imidazole rings.
Addition: Addition reactions can occur at the double bonds present in the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Addition: Common reagents include halogens, hydrogen halides, and organometallic reagents.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Addition: Formation of addition products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and infectious agents.
Industry
In industry, the compound is used in the development of new materials with unique properties, such as improved conductivity, stability, and reactivity.
Mécanisme D'action
The mechanism of action of 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A simpler analog with similar imidazole and phenyl groups.
4-(1H-Imidazol-1-yl)indole: A compound with an indole ring instead of a benzopyran ring.
4-(1H-Imidazol-1-yl)benzaldehyde: A compound with an aldehyde group instead of a benzyloxy group.
Uniqueness
6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy and amino groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C25H19N3O3 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
6-amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C25H19N3O3/c26-19-8-11-22-21(14-19)23(29)25(30-15-17-4-2-1-3-5-17)24(31-22)18-6-9-20(10-7-18)28-13-12-27-16-28/h1-14,16H,15,26H2 |
Clé InChI |
SAPJXFZXIVJLQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(OC3=C(C2=O)C=C(C=C3)N)C4=CC=C(C=C4)N5C=CN=C5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
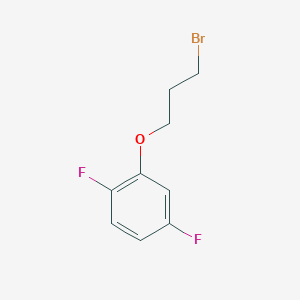
![2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one](/img/structure/B8532330.png)

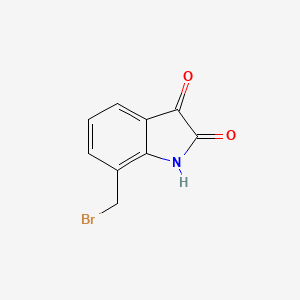
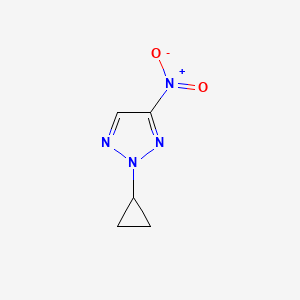
![N-(cyanomethyl)-4-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide](/img/structure/B8532359.png)
